An In-depth Technical Guide to the Mechanism of Action of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Derivatives
An In-depth Technical Guide to the Mechanism of Action of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Derivatives
Abstract
The 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one scaffold represents a promising class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the putative mechanisms of action of these derivatives, drawing upon the extensive research into the broader families of benzofuran and morpholine-containing molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and a practical framework for the experimental validation of these mechanisms. We will delve into the likely molecular targets and signaling pathways, with a primary focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further investigation in this burgeoning field of medicinal chemistry.
Introduction: The Benzofuran-Morpholine Hybrid Scaffold
Benzofuran, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] Its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][4][5] The morpholine ring, a saturated heterocycle, is also a common motif in drug design, often incorporated to enhance physicochemical properties such as solubility and to interact with biological targets. The combination of these two pharmacophores in the 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one structure creates a unique chemical entity with the potential for multifaceted pharmacological effects. While direct research on the specific mechanism of action of this exact scaffold is emerging, a wealth of data on related compounds allows for the formulation of well-grounded hypotheses regarding their biological activity.
Postulated Mechanisms of Action in Oncology
The anticancer potential of benzofuran derivatives is well-documented, with several mechanisms of action identified.[5][6] For 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives, the following mechanisms are proposed based on evidence from analogous compounds.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzofuran derivatives have been identified as potential inhibitors of various human protein kinases.[7]
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Structurally related 3-(morpholinomethyl)-benzofuran derivatives have been reported to possess VEGFR-2 inhibitory potency.[8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can stifle tumor progression by cutting off its blood supply.
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Other Kinase Targets: The broader class of benzofurans has been shown to inhibit other kinases such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), mTOR, and Src kinase. It is plausible that derivatives of 1-(1-benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one could also target these or other related kinases.
Disruption of Microtubule Dynamics
Several benzofuran derivatives exert their anticancer effects by interfering with tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[8]
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Benzofuran derivatives have been shown to induce apoptosis through various pathways.[6][9]
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Caspase Activation: Studies on related compounds have demonstrated the activation of effector caspases, such as caspase-3/7, which are key executioners of apoptosis.[6]
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Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for cell survival. Benzofuran derivatives may shift this balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.
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Generation of Reactive Oxygen Species (ROS): Some benzofuran derivatives have been shown to induce apoptosis by increasing the intracellular levels of ROS.[6] Elevated ROS can lead to oxidative stress, damage to cellular components, and the activation of apoptotic signaling pathways.[10]
Signaling Pathway: Apoptosis Induction by Benzofuran Derivatives
Caption: Postulated apoptotic pathway induced by 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives.
Potential Anti-inflammatory Mechanism of Action
Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzofuran derivatives have demonstrated anti-inflammatory properties, suggesting another therapeutic avenue for this compound class.[2]
The primary proposed anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production . In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. High levels of NO can contribute to tissue damage and the perpetuation of the inflammatory response. By inhibiting NO production, these derivatives may help to quell the inflammatory cascade.
Antimicrobial Activity and Potential Mechanisms
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have shown promise as antibacterial and antifungal agents.[4][11] The mechanism of their antimicrobial action is likely multifaceted and may involve:
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Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran core may facilitate its insertion into the microbial cell membrane, leading to a loss of structural integrity and leakage of cellular contents.
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Inhibition of Essential Enzymes: These compounds could inhibit key microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.
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Interference with Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some benzofuran derivatives have been shown to inhibit biofilm formation.
Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives, a series of well-defined experimental protocols are required.
Anticancer Mechanism Elucidation
5.1.1. Kinase Inhibition Assay (e.g., VEGFR-2)
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Objective: To determine the in vitro inhibitory activity of the test compounds against a specific protein kinase.
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Materials: Recombinant human VEGFR-2, kinase buffer, ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
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Procedure:
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Prepare serial dilutions of the test compounds.
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In a 96-well plate, add the recombinant kinase, substrate, and test compound.
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Initiate the kinase reaction by adding ATP.
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Incubate at the optimal temperature for the specified time.
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Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
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Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
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5.1.2. Cell Cycle Analysis by Flow Cytometry
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Objective: To determine the effect of the test compounds on cell cycle progression.
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Materials: Cancer cell line of interest, cell culture medium, test compounds, phosphate-buffered saline (PBS), ethanol, RNase A, and propidium iodide (PI).
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Procedure:
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Seed cells in a 6-well plate and allow them to attach overnight.
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Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48 hours).
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Harvest the cells by trypsinization and wash with PBS.
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Fix the cells in ice-cold 70% ethanol.
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Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
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Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
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5.1.3. Apoptosis Assay (Annexin V/PI Staining)
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Objective: To detect and quantify apoptosis induced by the test compounds.
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Materials: Cancer cell line, cell culture medium, test compounds, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).
-
Procedure:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest and wash the cells.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
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Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Experimental Workflow for Anticancer Evaluation
Caption: A streamlined workflow for the evaluation of the anticancer mechanism of action.
Anti-inflammatory Mechanism Investigation
5.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
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Objective: To measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
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Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS), test compounds, and Griess reagent.
-
Procedure:
-
Seed macrophages in a 96-well plate.
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Pre-treat the cells with test compounds for 1 hour.
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Stimulate the cells with LPS to induce NO production.
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Incubate for 24 hours.
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Collect the cell culture supernatant.
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Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
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Quantify the nitrite concentration using a sodium nitrite standard curve.
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Antimicrobial Mechanism Exploration
5.3.1. Minimum Inhibitory Concentration (MIC) Determination
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Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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Materials: Bacterial or fungal strains, appropriate broth medium, test compounds, and 96-well microtiter plates.
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Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
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Include positive (microorganism only) and negative (broth only) controls.
-
Incubate under appropriate conditions (temperature, time).
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
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Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one derivatives is yet to be established, preliminary insights can be drawn from the broader benzofuran literature.[3][5] Key structural modifications that may influence activity include:
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Substitution on the Benzofuran Ring: The nature and position of substituents on the benzene portion of the benzofuran ring can significantly impact potency and selectivity. Halogenation has been shown to enhance anticancer activity in some cases.[3]
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Modifications of the Propanone Linker: The length and rigidity of the three-carbon linker can affect how the molecule fits into the binding pocket of its target.
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Derivatization of the Morpholine Ring: Alterations to the morpholine moiety could influence solubility, cell permeability, and target engagement.
Conclusion and Future Directions
The 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research on related benzofuran and morpholine derivatives, it is highly probable that these compounds exert their biological effects through mechanisms such as protein kinase inhibition, disruption of microtubule dynamics, induction of apoptosis, and modulation of inflammatory and microbial pathways. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the precise mechanisms of action. Future research should focus on synthesizing a library of these derivatives and conducting systematic SAR studies to optimize their potency, selectivity, and pharmacokinetic properties. Such efforts will be instrumental in translating the therapeutic potential of this exciting class of compounds into clinical reality.
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